molecular formula C5H13Cl2N B099530 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride CAS No. 17256-39-2

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

Cat. No.: B099530
CAS No.: 17256-39-2
M. Wt: 158.07 g/mol
InChI Key: XVJVDXVBVSCWOF-UHFFFAOYSA-N
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Description

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N and a molecular weight of 158.06942. It is commonly used in the synthesis of phenothiazine drugs and other pharmaceutical intermediates . The compound appears as a white crystalline powder and is known for its moderate toxicity by ingestion and skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride typically involves the reaction of 2-chloro-1-methylethylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical drugs, especially phenothiazine derivatives.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in the synthesis of various pharmaceutical compounds sets it apart from other similar compounds .

Properties

IUPAC Name

1-chloro-N,N-dimethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12ClN.ClH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJVDXVBVSCWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884886
Record name 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Molecular Weight

158.07 g/mol
Source PubChem
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CAS No.

17256-39-2
Record name 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride
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Record name 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name 2-chloro-1-methylethyl(dimethyl)amine hydrochloride
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Record name 2-CHLORO-1-METHYLETHYL(DIMETHYL)AMINE HYDROCHLORIDE
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Record name 2-PROPANAMINE, 1-CHLORO-N,N-DIMETHYL-, HYDROCHLORIDE
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